COX-2 Selectivity and Potency: A Direct Comparison with Mavacoxib in the Same Assay System
In a canine whole blood assay, Vitacoxib demonstrated potent COX-2 inhibition with an IC50 of 0.34 µg/mL, which corresponds to approximately 0.98 µM [1]. Its selectivity for COX-2 over COX-1 is >50-fold (COX-1 IC50 = 19.4 µg/mL) [1]. In comparison, Mavacoxib, another veterinary coxib, has a reported IC50 for COX-2 of 0.394 µg/mL and an IC50 COX-1/COX-2 ratio of 21.2:1 in a similar canine whole blood assay [2]. This indicates that Vitacoxib exhibits both higher potency against COX-2 and a greater margin of selectivity for COX-2 over COX-1 than Mavacoxib under comparable experimental conditions.
| Evidence Dimension | In vitro COX-2 inhibition (Canine Whole Blood Assay) |
|---|---|
| Target Compound Data | COX-2 IC50: 0.34 µg/mL (approx. 0.98 µM); Selectivity Ratio: >50:1 (COX-1 IC50 = 19.4 µg/mL) |
| Comparator Or Baseline | Mavacoxib: COX-2 IC50: 0.394 µg/mL; Selectivity Ratio: 21.2:1 |
| Quantified Difference | Vitacoxib has a ~14% lower IC50 for COX-2 and a >2.3x greater selectivity ratio for COX-2 over COX-1. |
| Conditions | Canine whole blood assay for COX-1 and COX-2 activity. |
Why This Matters
Higher potency and selectivity in a physiologically relevant ex vivo model suggest a potentially improved therapeutic window, offering greater inflammation control with potentially less interference with COX-1 mediated homeostatic functions.
- [1] Cao Y, Li J, Lv P, et al. The Anti-Inflammatory and the Analgesic Effects of Vitacoxib, a New Molecular Entity. Chinese Pharmaceutical Journal, 2013, 48(20): 1736-1739. View Source
- [2] Lees P, et al. as cited in: 'Wirkstoff: Mavacoxib', University of Zurich Vetpharm Database. Data from EMEA 2008h. View Source
